2-Iodo-5-methoxypyridine
Overview
Description
2-Iodo-5-methoxypyridine is a chemical compound that has been utilized in various chemical syntheses and applications. It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. The presence of both iodine and methoxy groups on the pyridine ring makes it a versatile reagent for various chemical transformations .
Synthesis Analysis
The synthesis of 2-Iodo-5-methoxypyridine has been reported as a key step in the preparation of the antitumor antibiotic L-azatyrosine. The process involves a palladium-catalyzed coupling reaction with an iodoalanine-derived zinc reagent . Additionally, methoxypyridines have been used as intermediates in the synthesis of Lycopodium alkaloids, where an Eschenmoser Claisen rearrangement was a crucial step . Efficient synthesis methods have also been developed using magnesium 'ate' complexes as key reagents, demonstrating the utility of 2-Iodo-5-methoxypyridine in constructing more complex molecular architectures .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-methoxypyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a squaric acid derivative of 5-amino-2-methoxypyridine was determined using single-crystal X-ray diffraction, showcasing the compound's pseudo-layered structure and potential for nonlinear optical (NLO) applications . Similarly, the structure of a Schiff base derived from a methoxypyridine was characterized by IR, 1H NMR, and X-ray single crystal diffraction, revealing its crystalline nature in the monoclinic system .
Chemical Reactions Analysis
2-Iodo-5-methoxypyridine and its derivatives participate in various chemical reactions. For example, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate, a derivative, has been studied for the preparation of isomorphous heavy-atom derivatives of proteins . Methoxypyridines have also been used in the synthesis of bicyclic δ-lactams, showcasing their reactivity in ring-closing metathesis reactions . Furthermore, the reactivity of 2-iodo-5-methoxypyridine in nucleophilic substitution reactions has been explored, leading to the synthesis of functional pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-5-methoxypyridine derivatives have been investigated through various analytical methods. The novel squaric acid derivative of 5-amino-2-methoxypyridine exhibited second-order NLO properties and underwent a phase transition at 200°C, as evidenced by thermal analysis and IR spectroscopy . The cytotoxic and antiviral activities of iodomethoxy derivatives of pyridine nucleosides have been evaluated, demonstrating the influence of the methoxy and iodo substituents on biological activity .
Scientific Research Applications
Synthesis of Furan-Fused Heterocycles
2-Iodo-5-methoxypyridine and related derivatives serve as precursors for furan-fused heterocycles. These are synthesized using a sequence of Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, as demonstrated by Conreaux et al. (2008) (Conreaux et al., 2008).
Deprotonative Metalation
Nagaradja et al. (2012) explored the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations. This study contributes to understanding the complex mechanisms involved in metalation reactions (Nagaradja et al., 2012).
Antitumor Antibiotic Synthesis
A revised synthesis method for the antitumor antibiotic L-azatyrosine was reported by Seton et al. (2001), using 2-iodo-5-methoxypyridine as a key intermediate. This study highlights its role in developing effective antitumor treatments (Seton et al., 2001).
Nucleophilic Amination
Pang et al. (2018) developed a protocol for the nucleophilic amination of methoxypyridines, presenting a method to access various aminopyridines of potential medicinal interest (Pang et al., 2018).
Synthesis of Bicyclic δ-Lactams
Sośnicki (2009) described the synthesis of 5-functionalised 2-methoxypyridines and their transformation into bicyclic δ-lactams, demonstrating the versatility of methoxypyridines in complex organic syntheses (Sośnicki, 2009).
Lycopodium Alkaloids Synthesis
Bisai and Sarpong (2010) utilized methoxypyridine in the synthesis of the Lycopodium alkaloid lycoposerramine R, demonstrating the compound's utility in complex natural product synthesis (Bisai & Sarpong, 2010).
Cytotoxic Activity Assessment
Al-Refai et al. (2019) synthesized a series of 2-methoxypyridine-3-carbonitrile derivatives and evaluated their cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds in cancer research (Al-Refai et al., 2019).
Synthesis of Hydroxylated Bipyridines
Dehmlow and Schulz (1987) reported the synthesis of hydroxylated bipyridines using 2-iodo-3-methoxypyridine, showcasing its application in the creation of novel bipyridine derivatives (Dehmlow & Schulz, 1987).
Antiproliferative Activity in Melanoma Cells
Hedidi et al. (2016) explored the synthesis of N-pyridyl azoles using 3-iodo-4-methoxypyridine and evaluated their antiproliferative activity in melanoma cells, contributing to the development of new therapeutic agents (Hedidi et al., 2016).
properties
IUPAC Name |
2-iodo-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKTXYDJIOBEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426695 | |
Record name | 2-IODO-5-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-methoxypyridine | |
CAS RN |
163129-79-1 | |
Record name | 2-IODO-5-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.